Cas no 98105-99-8 (Sarafloxacin)

Sarafloxacin is a synthetic fluoroquinolone antibiotic with potent antibacterial activity against a broad spectrum of Gram-negative and some Gram-positive pathogens. Its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and transcription. Sarafloxacin exhibits high bioavailability and effective tissue penetration, making it particularly useful in veterinary medicine for treating respiratory, gastrointestinal, and urinary tract infections in poultry and livestock. The compound demonstrates stability under varying environmental conditions and low resistance development when used appropriately. Its pharmacokinetic profile supports once-daily dosing, enhancing compliance in clinical applications. Sarafloxacin is typically administered via drinking water or injection, ensuring practical utility in agricultural settings.
Sarafloxacin structure
Sarafloxacin structure
Product Name:Sarafloxacin
CAS No:98105-99-8
MF:C20H17F2N3O3
MW:385.36409163475
MDL:MFCD00865974
CID:61937
PubChem ID:56208
Update Time:2025-05-23

Sarafloxacin Chemical and Physical Properties

Names and Identifiers

    • 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
    • 6-Fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid
    • 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
    • SARAFLOXACIN
    • SARAFLOXACIN ,USP26
    • Sarafloxacin-d8 hydrochloride trihydrate
    • SMR001550490
    • HSDB 7035
    • Sarafloxacine [INN-French]
    • CCRIS 8500
    • Spectrum3_001953
    • A845810
    • CCG-221098
    • AC-12861
    • RKL10086
    • Sarafloxacin hydrochloride trihydrate
    • MLS006011798
    • SBI-0206753.P001
    • Difloxacino
    • AB00923780-04
    • 6-FLUORO-1-(P-FLUOROPHENYL)-1,4-DIHYDRO-4-OXO-7-(1-PIPERAZINYL)-3-QUINOLINECARBOXYLIC ACID
    • D08506
    • AKOS004938890
    • NS00000677
    • UNII-RC3WJ907XY
    • Sarafloxacin protomer II
    • CHEMBL37858
    • CS-0013790
    • A56620
    • AB00923780_07
    • A858584
    • Sarafloxacin protomer I
    • 6-fluoranyl-1-(4-fluorophenyl)-4-oxidanylidene-7-piperazin-1-yl-quinoline-3-carboxylic acid
    • ABBOTT-57135
    • Abbott 57135
    • SARAFLOXACIN [INN]
    • Sarafloxacin [INN:BAN]
    • CHEBI:94493
    • Sarafloxacine
    • Sarafloxacinum
    • HMS2090N09
    • A 57135
    • SR-05000002002
    • KBio3_002868
    • 6-Fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid;Sarafloxacin
    • DB11491
    • E73929
    • Difloxacinum
    • SARAFLOXACIN [HSDB]
    • MFCD00865974
    • 98105-99-8
    • Quinolone der.
    • C20H17F2N3O3
    • Spectrum2_000036
    • SCHEMBL311593
    • Sarafloxacino
    • PD 121960
    • 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid
    • Q7421984
    • BSPBio_003553
    • AB00923780_06
    • NCGC00177995-01
    • RC3WJ907XY
    • KS-5005
    • SPBio_000131
    • 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-
    • SR-05000002002-2
    • DTXCID4028468
    • 1-p-fluoro-phenyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid
    • DTXSID8048494
    • FT-0630998
    • Sarafloxacino [INN-Spanish]
    • BRD-K08525451-003-03-7
    • DIFLOXACIN HYDROCHLORIDE TRIHYDRATE FOR VETERINARY USE IMPURITY B [EP IMPURITY]
    • Sarafloxacin (INN)
    • 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid
    • PD121960
    • NCGC00177995-03
    • Difloxacino [Spanish]
    • NCGC00177995-04
    • Saraflox
    • HMS3715K18
    • GTPL10857
    • Tox21_303838
    • NCGC00356946-01
    • SARAFLOXACIN [MI]
    • 6-Fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, 9CI
    • CAS-98105-99-8
    • Difloxacine [French]
    • Sarafloxacinum [INN-Latin]
    • Sarafloxacin, Sarafloxacin Hydrochloride, Sarafloxacin HCl
    • Difloxacinum [Latin]
    • BRD-K08525451-003-06-0
    • Sarafloxacino (INN-Spanish)
    • 1-FPFPOC
    • DB-057710
    • Sarafloxacinum (INN-Latin)
    • BRD-K08525451-003-05-2
    • 3-quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride
    • Sarafloxacine (French)
    • Difloxcine
    • Sarafloxacinum (Latin)
    • BBL010397
    • Difloxacinum (Latin)
    • Sarafloxacino (Spanish)
    • Sarafloxacine (INN-French)
    • STK713346
    • Difloxacino (Spanish)
    • 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-; 6-Fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid; A 56620; PD 121960; Sarafloxacin
    • 1-(4-fluorophenyl)-6-fluoro-7-(1-piperazinyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
    • 6-fluoro-1-(4-fluorophenyl)-7-piperazinyl-1,4-dihydro-4-quinolone-3-carboxylic acid
    • ALBB-028536
    • Sarafloxacin
    • MDL: MFCD00865974
    • Inchi: 1S/C20H17F2N3O3/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24/h1-4,9-11,23H,5-8H2,(H,27,28)
    • InChI Key: XBHBWNFJWIASRO-UHFFFAOYSA-N
    • SMILES: FC1=CC2C(C(C(=O)O)=CN(C3C=CC(=CC=3)F)C=2C=C1N1CCNCC1)=O

Computed Properties

  • Exact Mass: 385.12400
  • Monoisotopic Mass: 385.123798
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 645
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.9
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: White or light yellow crystalline powder, odorless, slightly bitter taste, dark color when exposed to light
  • Density: 1.4360
  • Melting Point: >300°C
  • Boiling Point: 621.4°C at 760 mmHg
  • Flash Point: 329.6 °C
  • Refractive Index: 1.633
  • PSA: 74.57000
  • LogP: 2.77050
  • Solubility: Slightly soluble in sodium hydroxide solution and methanol

Sarafloxacin Security Information

Sarafloxacin Pricemore >>

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abcr
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6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid; .
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abcr
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Sarafloxacin Suppliers

Amadis Chemical Company Limited
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(CAS:98105-99-8)Sarafloxacin
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:13
Price ($):237.0/827.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:98105-99-8)Sarafloxacin
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Additional information on Sarafloxacin

Sarafloxacin: A Comprehensive Overview

Sarafloxacin, with the CAS number 98105-99-8, is a potent synthetic antibiotic belonging to the fluoroquinolone class. It is widely recognized for its broad-spectrum activity against various bacterial pathogens, making it a valuable tool in the treatment of infections. The compound was developed to address the growing need for effective antimicrobial agents in both human and veterinary medicine. Its unique chemical structure, which includes a fluorinated quinolone moiety, contributes to its strong bactericidal properties and ability to inhibit DNA gyrase and topoisomerase IV enzymes in bacteria.

The discovery and development of Sarafloxacin were driven by the need to combat antibiotic resistance, a pressing global health issue. Recent studies have highlighted its efficacy against multidrug-resistant (MDR) bacterial strains, including those causing urinary tract infections (UTIs), respiratory infections, and skin infections. For instance, a 2023 study published in the Journal of Antimicrobial Chemotherapy demonstrated that Sarafloxacin exhibited potent activity against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli strains, which are notoriously difficult to treat with conventional antibiotics.

In terms of pharmacokinetics, Sarafloxacin is rapidly absorbed after oral administration and achieves high concentrations in tissues and body fluids. Its long half-life allows for once-daily dosing, enhancing patient compliance. This characteristic has made it particularly popular in veterinary applications, where consistent dosing can be challenging. Recent research has also explored the use of Sarafloxacin in combination therapies to enhance its efficacy and reduce the likelihood of resistance development.

The mechanism of action of Sarafloxacin involves interference with bacterial DNA replication by targeting DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA synthesis, and their inhibition leads to DNA damage and cell death. A 2023 study conducted by researchers at the University of California San Francisco (UCSF) revealed that Sarafloxacin demonstrates enhanced potency against Gram-negative bacteria due to its ability to penetrate bacterial membranes more effectively than older fluoroquinolones.

Sarafloxacin has also been studied for its potential in treating infections caused by biofilms, which are complex communities of bacteria that are highly resistant to conventional antibiotics. A 2023 paper published in Nature Microbiology reported that Sarafloxacin exhibited significant activity against biofilm-forming Pseudomonas aeruginosa strains, suggesting its potential use in treating chronic infections such as those associated with cystic fibrosis.

In veterinary medicine, Sarafloxacin is approved for use in companion animals and livestock for the treatment of various bacterial infections. Its safety profile has been extensively studied, with minimal adverse effects reported when used as directed. Recent clinical trials have focused on optimizing dosing regimens for different animal species to maximize therapeutic efficacy while minimizing the risk of resistance development.

The global market for fluoroquinolones like Sarafloxacin has seen steady growth due to increasing demand for effective antimicrobial agents in both human and veterinary settings. According to a 2023 report by Grand View Research, the global fluoroquinolone market is projected to grow at a compound annual growth rate (CAGR) of 4.5% from 2023 to 2030, driven by rising antibiotic resistance and the need for innovative treatment options.

In conclusion, Sarafloxacin, with its unique chemical properties and broad-spectrum activity, remains a critical component of modern antimicrobial therapy. Ongoing research continues to uncover new applications and optimize its use in combating bacterial infections worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:98105-99-8)Sarafloxacin
A858584
Purity:99%/99%
Quantity:1g/5g
Price ($):237.0/827.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:98105-99-8)Sarafloxacin
LE13084
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email